molecular formula C24H20O4Ti B3050814 Titanium tetra(phenolate) CAS No. 2892-89-9

Titanium tetra(phenolate)

Cat. No. B3050814
Key on ui cas rn: 2892-89-9
M. Wt: 420.3 g/mol
InChI Key: DPNUIZVZBWBCPB-UHFFFAOYSA-J
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Patent
US05714627

Procedure details

Phenyl benzoate was synthesized using the same method as in Example 9. Next, into an autoclave made of SUS316 having an internal volume of 100 ml were charged the synthesized phenyl benzoate 30 g (151 mmole), dimethyl carbonate 6.82 g (75.7 mmole) and titanium tetraphenoxide 0.02 g (0.045 mmole). After replacing the air with nitrogen, the autoclave was sealed and the contents were reacted for two hours at 200° C. After completing the reaction, the reaction mixture was analyzed by gas chromatography. As a result, the yield of methyl phenyl carbonate was 15%, and the yield of diphenyl carbonate was 4%. Furthermore, at the same time, methyl benzoate was produced as a by-product with a yield of 19% (the yield is given in terms of phenyl benzoate).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
6.82 g
Type
reactant
Reaction Step One
Quantity
0.02 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(=O)(OC)OC.C(=O)(OC1C=CC=CC=1)OC.C(=O)(OC1C=CC=CC=1)OC1C=CC=CC=1>[O-]C1C=CC=CC=1.[O-]C1C=CC=CC=1.[O-]C1C=CC=CC=1.[O-]C1C=CC=CC=1.[Ti+4]>[C:1]([O:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)(=[O:8])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1.[C:1]([O:9][CH3:10])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:4.5.6.7.8|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OC1=CC=CC=C1
Name
Quantity
6.82 g
Type
reactant
Smiles
C(OC)(OC)=O
Name
Quantity
0.02 g
Type
catalyst
Smiles
[O-]C1=CC=CC=C1.[O-]C1=CC=CC=C1.[O-]C1=CC=CC=C1.[O-]C1=CC=CC=C1.[Ti+4]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OC)(OC1=CC=CC=C1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OC1=CC=CC=C1)(OC1=CC=CC=C1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the autoclave was sealed
CUSTOM
Type
CUSTOM
Details
the contents were reacted for two hours at 200° C
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the reaction

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)OC1=CC=CC=C1
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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